
3-(2-Chloropyrimidin-4-yl)-1H-indole
Vue d'ensemble
Description
The compound 3-(2-Chloropyrimidin-4-yl)-1H-indole is a heterocyclic molecule that features both an indole and a chloropyrimidin moiety. Indole derivatives are known for their significant biological activities, including anti-tumor and anti-inflammatory properties, which are often associated with their interactions with DNA and proteins . The chloropyrimidin group adds a halogen element, which can influence the reactivity and binding affinity of the molecule to various biological targets.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. For instance, indolyl tetrahydropyrimidinones were synthesized by reacting indolyl propenones with urea or thiourea in the presence of ethanolic potassium hydroxide . Another approach involves the condensation of amino acids with acid chlorides, followed by a cyclocondensation reaction to form pyrimidoindoles . Although the specific synthesis of 3-(2-Chloropyrimidin-4-yl)-1H-indole is not detailed in the provided papers, these methods suggest potential synthetic routes that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of indole derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry . X-ray crystallography provides detailed insights into the crystal system, space group, and unit cell parameters, which are crucial for understanding the three-dimensional arrangement of atoms within the molecule . The presence of a chloropyrimidin group is likely to influence the electronic distribution and molecular geometry, which can be studied using density functional theory (DFT) calculations .
Chemical Reactions Analysis
Indole derivatives can participate in various chemical reactions due to their reactive sites. For example, the indole nitrogen can act as a nucleophile in reactions with electrophiles. The chloropyrimidin moiety can undergo substitution reactions, where the chlorine atom is replaced by other groups, potentially leading to a wide range of derivatives with varied biological activities . The reactivity of such compounds can be further explored through molecular docking studies to predict their interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of a chloropyrimidin group can affect these properties by altering the molecule's polarity and hydrogen bonding capability. The intermolecular interactions within the crystal lattice can be analyzed using Hirshfeld surface analysis to understand the strength of molecular packing . Additionally, the electronic properties, such as HOMO-LUMO energy levels, can be investigated through DFT calculations to predict the molecule's reactivity and stability .
Applications De Recherche Scientifique
1. Synthesis and Biological Activity
3-(2-Chloropyrimidin-4-yl)-1H-indole derivatives have been synthesized and evaluated for their potential biological activities. These derivatives exhibit a range of bioactivities, such as antimicrobial and anticancer properties. For instance, some derivatives have shown promising growth inhibition activities against specific pathogens and could be further explored as potential antimicrobial agents (El-Sayed et al., 2016). Additionally, indole-coumarin hybrids, which include the 3-(2-Chloropyrimidin-4-yl)-1H-indole moiety, have been synthesized and demonstrated significant anticancer activities through Bcl-2 docking studies (Kamath et al., 2015).
2. Novel Compound Synthesis
The indole nucleus, a key element in these compounds, has been incorporated into various novel compounds showing diverse biological properties. For example, novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides were synthesized and evaluated as potent urease inhibitors. These compounds have been found to be effective in inhibiting the urease enzyme, indicating their potential as therapeutic agents (Nazir et al., 2018).
3. Antioxidant and Anti-Inflammatory Activities
Research has also explored the antioxidant and anti-inflammatory properties of derivatives of 3-(2-Chloropyrimidin-4-yl)-1H-indole. For instance, some compounds synthesized with this moiety demonstrated significant antioxidant activity, highlighting their potential use in medicinal chemistry for the development of effective antioxidants (Aziz et al., 2021). Additionally, the anti-inflammatory and analgesic activities of these compounds have been investigated, suggesting their potential as safer alternatives to traditional nonsteroidal anti-inflammatory drugs (Chavan et al., 2011).
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with similar structures, such as “3-(2-chloropyrimidin-4-yl)benzoic acid” and “3-[(2-chloropyrimidin-4-yl)oxy]aniline”, have been found
Mode of Action
For instance, “3-[(2-Chloropyrimidin-4-yl)oxy]aniline” is known to be a Janus kinase inhibitor
Biochemical Pathways
A study on a similar compound, “3-[(2-chloropyrimidin-4-yl)oxy]aniline”, suggests that it may modulate the activity of janus kinases, enzymes that play a key role in the signaling pathways of cytokines and growth factors. This could potentially affect a variety of downstream effects, including cell proliferation, survival, and immune response.
Pharmacokinetics
A study on diazine derivatives, which include pyrimidines, suggests that novel synthetic methodologies can serve molecules with improved druglikeness and adme-tox properties
Result of Action
Given that similar compounds are known to inhibit janus kinases, it’s possible that “3-(2-Chloropyrimidin-4-yl)-1H-indole” could have similar effects, such as inhibiting cell proliferation or modulating immune response
Propriétés
IUPAC Name |
3-(2-chloropyrimidin-4-yl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-12-14-6-5-11(16-12)9-7-15-10-4-2-1-3-8(9)10/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGKIMCJZOZIOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC(=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50732824 | |
| Record name | 3-(2-Chloropyrimidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloropyrimidin-4-yl)-1H-indole | |
CAS RN |
945016-63-7 | |
| Record name | 3-(2-Chloro-4-pyrimidinyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=945016-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Chloropyrimidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

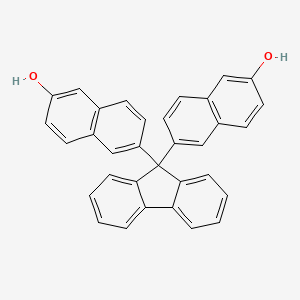


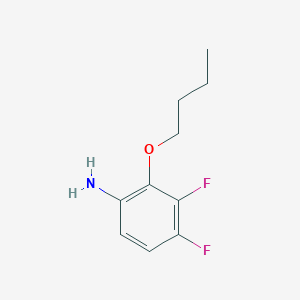
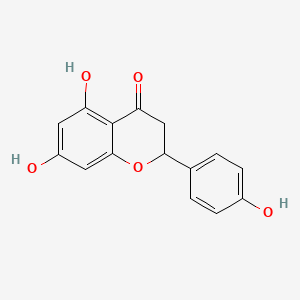

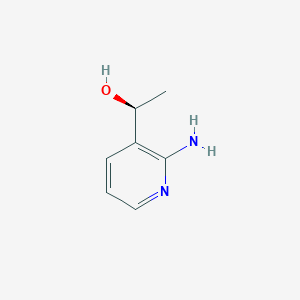

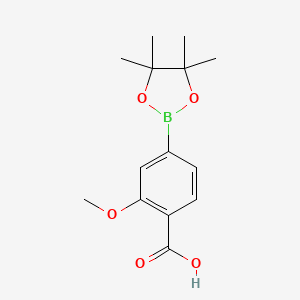
![2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid](/img/structure/B3030646.png)
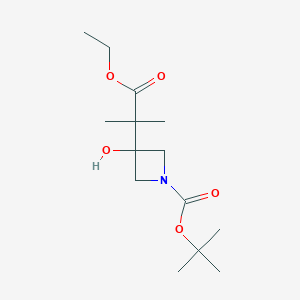
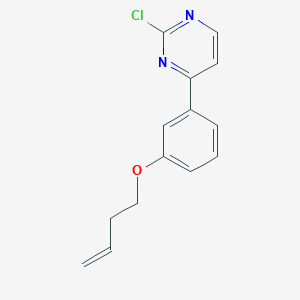
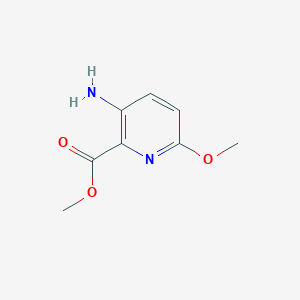
![(Spiro[2.5]oct-1-ylmethyl)amine](/img/structure/B3030655.png)